4-Nitro-1-p-tolyl-1H-pyrazole
CAS No.:
Cat. No.: VC14096936
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O2 |
|---|---|
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-4-nitropyrazole |
| Standard InChI | InChI=1S/C10H9N3O2/c1-8-2-4-9(5-3-8)12-7-10(6-11-12)13(14)15/h2-7H,1H3 |
| Standard InChI Key | CPRVBKIHPJJLTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Nitro-1-p-tolyl-1H-pyrazole features a pyrazole core substituted with a nitro group (-NO₂) at the 4-position and a para-methylphenyl (p-tolyl) group at the 1-position. The IUPAC name, 1-(4-methylphenyl)-4-nitropyrazole, reflects this substitution pattern. The canonical SMILES representation, CC1=CC=C(C=C1)N2C=C(C=N2)N+[O-], illustrates the connectivity of atoms, while the InChIKey (CPRVBKIHPJJLTQ-UHFFFAOYSA-N) provides a unique identifier for computational databases.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-4-nitropyrazole |
| SMILES | CC1=CC=C(C=C1)N2C=C(C=N2)N+[O-] |
| PubChem CID | 11413030 |
The nitro group’s electron-withdrawing nature significantly influences the compound’s electronic properties, enhancing its reactivity in electrophilic substitution and metal-catalyzed reactions .
Synthesis and Optimization
Classical Synthesis Routes
The synthesis of 4-nitro-1-p-tolyl-1H-pyrazole typically begins with p-tolylhydrazine and nitromalonaldehyde enolate. Gevorgyan et al. (2015) demonstrated a high-yield pathway where p-tolylhydrazine (10 mmol) reacts with nitromalonaldehyde enolate (15 mmol) under acidic conditions to form the pyrazole ring . This method achieves regioselectivity due to the nitro group’s directing effects, favoring substitution at the 4-position.
Reaction Scheme:
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Condensation of p-tolylhydrazine with nitromalonaldehyde enolate.
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Cyclization under thermal or acidic conditions to form the pyrazole core.
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Purification via recrystallization or column chromatography.
Transition-Metal-Catalyzed Modifications
Recent advances leverage palladium and copper catalysts for direct C-H arylation. For instance, Gevorgyan’s work showed that 4-nitro-1-p-tolyl-1H-pyrazole undergoes regioselective arylation at the 5-position of the pyrazole ring when treated with aryl halides in the presence of Pd(OAc)₂ and phosphine ligands . This method avoids prefunctionalization steps, enabling efficient synthesis of biaryl derivatives.
Table 2: Catalytic Conditions for C-H Arylation
| Catalyst System | Substrate Scope | Yield (%) |
|---|---|---|
| Pd(OAc)₂/XPhos | Aryl iodides, bromides | 60–85 |
| CuI/1,10-phenanthroline | Electron-deficient aryl halides | 45–70 |
The nitro group acts as a transient directing group, which can later be reduced to amine or converted into other functionalities .
Chemical Reactivity and Functionalization
Nitro Group Transformations
The nitro group in 4-nitro-1-p-tolyl-1H-pyrazole serves as a versatile handle for further modifications:
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Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4-amino-1-p-tolyl-1H-pyrazole, a precursor for anticancer agents.
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Nucleophilic Substitution: The nitro group’s meta-directing effects facilitate substitution reactions with thiols or amines under basic conditions .
Cycloaddition and Heterocycle Formation
The electron-deficient pyrazole ring participates in [3+2] cycloadditions with azides or nitrile oxides, generating triazole or isoxazole hybrids. These reactions expand the compound’s utility in drug discovery.
Applications in Materials Science
Coordination Polymers
4-Nitro-1-p-tolyl-1H-pyrazole coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form porous frameworks. These polymers exhibit luminescent properties and potential for gas storage (CO₂ uptake: 12.5 wt% at 298 K) .
Energetic Materials
The nitro group’s high nitrogen content (20.7%) and thermal stability (decomposition temperature: 220°C) make the compound a candidate for low-sensitivity explosives.
Recent Advances and Future Directions
Photocatalytic Applications
Recent studies explore its role as a photosensitizer in organic photovoltaics, achieving a power conversion efficiency of 7.3% in bulk heterojunction devices .
Sustainable Synthesis
Microwave-assisted synthesis reduces reaction times from hours to minutes (yield: 88%) while minimizing solvent waste.
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